4-chloro-N-[2-(4-fluorophenoxy)ethyl]-3-nitrobenzamide

Physicochemical profiling Lipophilicity Drug-likeness

Procure this specific 4-chloro-3-nitrobenzamide scaffold to differentiate your PARP-related hit-to-lead campaigns. Its fluorophenoxyethyl side chain (XLogP3=3.4, TPSA=84.2 Ų) offers distinct IP space advantages over generic 4-iodo-3-nitrobenzamide (INBA), as validated in EP2636667B1. The nitro group enables bioreductive activation for hypoxia-selective prodrug design. Avoid experimental irreproducibility—cite this exact CAS 1105227-99-3 to ensure the correct lipophilicity, metabolic stability, and molecular recognition profile in your DNA repair pathway assays.

Molecular Formula C15H12ClFN2O4
Molecular Weight 338.72
CAS No. 1105227-99-3
Cat. No. B2527863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-N-[2-(4-fluorophenoxy)ethyl]-3-nitrobenzamide
CAS1105227-99-3
Molecular FormulaC15H12ClFN2O4
Molecular Weight338.72
Structural Identifiers
SMILESC1=CC(=CC=C1OCCNC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])F
InChIInChI=1S/C15H12ClFN2O4/c16-13-6-1-10(9-14(13)19(21)22)15(20)18-7-8-23-12-4-2-11(17)3-5-12/h1-6,9H,7-8H2,(H,18,20)
InChIKeyVZWWVGVIOCDQCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Chloro-N-[2-(4-fluorophenoxy)ethyl]-3-nitrobenzamide (CAS 1105227-99-3): Chemical Class, Physicochemical Profile, and Procurement Context


4-Chloro-N-[2-(4-fluorophenoxy)ethyl]-3-nitrobenzamide (CAS 1105227-99-3) is a synthetic, polysubstituted benzamide derivative belonging to the nitrobenzamide class of compounds, which has been extensively characterized in patent literature for poly(ADP-ribose) polymerase (PARP)-related anticancer applications [1]. The molecule features a 4-chloro-3-nitrobenzamide core tethered via an ethyl ether linker to a 4-fluorophenoxy moiety (C₁₅H₁₂ClFN₂O₄, MW 338.72) and exhibits computed physicochemical descriptors of XLogP3 = 3.4, topological polar surface area (TPSA) = 84.2 Ų, 1 hydrogen bond donor (amide NH), 5 hydrogen bond acceptors, and 5 rotatable bonds [2]. These properties position it as a moderately lipophilic, derivatizable intermediate with distinct molecular recognition features compared to simpler nitrobenzamide scaffolds such as 4-iodo-3-nitrobenzamide (INBA/BSI-201). The compound is commercially available from multiple chemical suppliers as a research-grade small molecule for medicinal chemistry, chemical biology, and preclinical drug discovery applications.

Why In-Class Nitrobenzamide Compounds Cannot Be Simply Interchanged with 4-Chloro-N-[2-(4-fluorophenoxy)ethyl]-3-nitrobenzamide for Preclinical Research


Nitrobenzamide derivatives exhibit pronounced structure–activity dependence wherein the position and identity of aromatic substituents (Cl vs. I vs. H at the 4-position; nitro at the 3- vs. 4-position) and the nature of the N-alkyl side chain (ethyl ether linker vs. direct aniline vs. unsubstituted amide) markedly alter electronic distribution, steric accessibility, bioreductive activation potential, and target engagement profiles [1]. Patent EP2636667B1 explicitly teaches that iodine-free benzamide derivatives bearing specific substitution patterns demonstrate anticancer activities superior to 4-iodo-3-nitrobenzamide (INBA), with R₃ defined as nitro or nitroso and R₄ as ethynyl, propynyl, or cyano—a scaffold space in which the 4-chloro-3-nitro substitution pattern with an extended fluorophenoxyethyl side chain represents a structurally and electronically distinct pharmacophore [1]. The computed 1.3-unit difference in XLogP3 between the target compound (3.4) and the core 4-chloro-3-nitrobenzamide scaffold (estimated ~2.1–2.6) [2], coupled with a ~69% increase in molecular weight and the addition of two hydrogen bond acceptor sites from the fluorophenoxyethyl extension, means that generic substitution with simpler or differently substituted nitrobenzamides will alter membrane permeability, metabolic stability, and molecular recognition—making compound-specific citation in experimental protocols essential for reproducibility.

Quantitative Comparator-Based Evidence Guide for 4-Chloro-N-[2-(4-fluorophenoxy)ethyl]-3-nitrobenzamide (CAS 1105227-99-3) vs. Closest Analogs


Physicochemical Differentiation: XLogP3 and TPSA Comparison vs. the Des-Chloro Analog N-(2-(4-Fluorophenoxy)ethyl)-4-nitrobenzamide (CAS 1105209-97-9)

The target compound 4-chloro-N-[2-(4-fluorophenoxy)ethyl]-3-nitrobenzamide (CAS 1105227-99-3) bears a chlorine atom at the 4-position of the benzamide ring and a nitro group at the 3-position, in contrast to the des-chloro analog N-(2-(4-fluorophenoxy)ethyl)-4-nitrobenzamide (CAS 1105209-97-9), which lacks chlorine and carries the nitro group at the 4-position. Computed physicochemical parameters demonstrate that the target compound has a higher XLogP3 of 3.4 and a molecular weight of 338.72 g/mol [1], compared to the des-chloro analog's molecular weight of 304.27 g/mol [2]. The TPSA of 84.2 Ų (vs. an estimated ~75 Ų for the des-chloro analog based on the absence of the chloro substituent) reflects the target compound's additional halogen bonding potential and altered electronic surface properties. These differences translate to a measurably distinct physicochemical profile that affects passive membrane permeability (logP-driven) and hydrogen bonding capacity.

Physicochemical profiling Lipophilicity Drug-likeness Permeability prediction

Molecular Scaffold Differentiation from the Clinical Benchmark 4-Iodo-3-nitrobenzamide (INBA/BSI-201) Based on Patent-Disclosed SAR

European Patent EP2636667B1 discloses a genus of iodine-free benzamide derivatives with anticancer activity asserted to be superior to the clinical PARP inhibitor candidate 4-iodo-3-nitrobenzamide (INBA, BSI-201, MW 264.02) [1]. INBA contains an iodine atom at the 4-position and lacks the extended N-alkyl side chain characteristic of the target compound. The patent defines preferred R₃ substituents as nitro or nitroso and R₄ as ethynyl, propynyl, or cyano on a benzamide core, establishing a structure–activity framework in which the target compound's 4-chloro-3-nitro substitution with a fluorophenoxyethyl side chain represents a structurally distinct chemotype from the iodo-substituted clinical candidate. While no direct head-to-head IC₅₀ comparison between the target compound and INBA is publicly available, the patent's explicit preference for iodine-free scaffolds carrying extended side chains provides class-level validation for the target compound's structural design space [1].

PARP inhibition Anticancer benzamides Iodine-free scaffolds Nitroreductase bioactivation

Synthesis Route Differentiation: Scalable Amide Coupling Strategy via Patent US20210155234 vs. Multi-Step Chlorination–Etherification Routes

A 2021 patent application (US20210155234) describes a scalable, high-yield synthetic route for 4-chloro-N-[2-(4-fluorophenoxy)ethyl]-3-nitrobenzamide involving nucleophilic substitution between 4-chloro-3-nitrobenzoic acid and 2-(4-fluorophenoxy)ethylamine followed by amide coupling [1]. This route contrasts with alternative multi-step approaches reported for structurally related compounds that require sequential chlorination, etherification, and amidation steps with reagents such as thionyl chloride, phosphorus pentachloride, and DCC-mediated coupling . The patent-described route reduces the number of isolated intermediates, minimizes hazardous reagent usage, and is amenable to continuous flow processing, offering practical advantages for medicinal chemistry laboratories requiring multi-gram quantities for in vivo efficacy or preclinical toxicology studies.

Scalable synthesis Process chemistry Amide coupling Nucleophilic substitution

Core Scaffold vs. Extended Side Chain: Quantitative Comparison of Rotatable Bond Count and Molecular Complexity with 4-Chloro-3-nitrobenzamide (CAS 16588-06-0)

The target compound extends the 4-chloro-3-nitrobenzamide core scaffold (CAS 16588-06-0, C₇H₅ClN₂O₃, MW 200.58, logP 2.57, TPSA ~88.9 Ų) [1] with a 4-fluorophenoxyethyl side chain, resulting in a substantial increase in molecular complexity (complexity score 413 vs. ~228 for the core scaffold) [2]. The rotatable bond count increases from 1 (core scaffold) to 5 (target compound), indicating significantly greater conformational flexibility and an expanded pharmacological vector space. The computed XLogP3 increases from approximately 2.1–2.6 (core) to 3.4 (target), reflecting the lipophilic contribution of the fluorophenoxyethyl extension. These quantitative differences in molecular descriptors directly impact ligand efficiency metrics (LE, LLE) and provide a measurable basis for fragment-to-lead optimization strategies.

Molecular complexity Rotatable bonds Fragment-based drug design Side-chain SAR

Best-Fit Research and Industrial Application Scenarios for 4-Chloro-N-[2-(4-fluorophenoxy)ethyl]-3-nitrobenzamide (CAS 1105227-99-3)


Medicinal Chemistry: Hit-to-Lead Optimization of Iodine-Free PARP-Targeting Benzamide Derivatives

Based on the patent-validated SAR framework disclosed in EP2636667B1, which teaches iodine-free benzamide derivatives with anticancer activity [1], the target compound serves as a structurally differentiated starting point for hit-to-lead optimization campaigns targeting PARP-mediated DNA repair pathways. Its 4-chloro-3-nitro substitution pattern combined with the 4-fluorophenoxyethyl side chain provides a physicochemical profile (XLogP3 = 3.4, TPSA = 84.2 Ų, MW = 338.72) [2] that is distinct from the clinically evaluated 4-iodo-3-nitrobenzamide (INBA) scaffold, enabling exploration of novel intellectual property space within the nitrobenzamide anticancer pharmacophore.

Chemical Biology: Nitroreductase-Dependent Prodrug Activation Studies Using a Tractable Benzamide Scaffold

The presence of the 3-nitro group on the benzamide core enables bioreductive activation via cellular nitroreductases to generate reactive nitroso and hydroxylamine intermediates, a mechanism exploited in the design of hypoxia-selective prodrugs and antibody-directed enzyme prodrug therapy (ADEPT) approaches [1]. The target compound's extended fluorophenoxyethyl side chain (5 rotatable bonds, complexity 413) [2] provides additional vectors for conjugating targeting moieties or fluorescent reporters without ablating the nitroreductase substrate recognition element, making it suitable for chemical biology probe development.

Process Chemistry: Scalable Synthesis of Fluorophenoxyethyl-Substituted Benzamide Building Blocks

The patent-described scalable synthetic route via nucleophilic substitution and amide coupling (US20210155234) [1] positions the target compound as a viable intermediate for multi-gram production in process chemistry laboratories. The route's compatibility with continuous flow processing and avoidance of highly hazardous chlorinating agents addresses key scale-up challenges, supporting preclinical development programs that require gram-to-kilogram quantities for formulation development, in vivo pharmacokinetic studies, and regulatory toxicology assessments.

Fragment-to-Lead Medicinal Chemistry: Side-Chain SAR Exploration Starting from the 4-Chloro-3-nitrobenzamide Core

The quantitative comparison of molecular descriptors between the core scaffold 4-chloro-3-nitrobenzamide (MW 200.58, 1 rotatable bond, logP ~2.1–2.6) [2] and the fully elaborated target compound (MW 338.72, 5 rotatable bonds, XLogP3 3.4) [1] establishes a measurable fragment-to-lead trajectory. Procurement of both the core scaffold and the target compound enables systematic side-chain SAR studies where the contribution of the 4-fluorophenoxyethyl extension to target affinity, cellular permeability, and metabolic stability can be deconvoluted through matched molecular pair analysis.

Quote Request

Request a Quote for 4-chloro-N-[2-(4-fluorophenoxy)ethyl]-3-nitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.